Zolertine Hydrochloride

CAS No.: 7241-94-3

Cat. No.: VC1824839

Molecular Formula: C13H19ClN6

Molecular Weight: 294.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7241-94-3 |

|---|---|

| Molecular Formula | C13H19ClN6 |

| Molecular Weight | 294.78 g/mol |

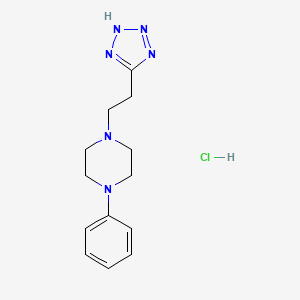

| IUPAC Name | 1-phenyl-4-[2-(2H-tetrazol-5-yl)ethyl]piperazine;hydrochloride |

| Standard InChI | InChI=1S/C13H18N6.ClH/c1-2-4-12(5-3-1)19-10-8-18(9-11-19)7-6-13-14-16-17-15-13;/h1-5H,6-11H2,(H,14,15,16,17);1H |

| Standard InChI Key | QVIZGERPBBPGRI-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1CCC2=NNN=N2)C3=CC=CC=C3.Cl |

Introduction

Chemical Identity and Structural Properties

Zolertine hydrochloride is the hydrochloride salt form of Zolertine, with the chemical name 1-phenyl-4-[2-(2H-tetrazol-5-yl)ethyl]piperazine hydrochloride . This compound is characterized by several key identifiers and structural features:

Basic Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 7241-94-3 |

| Molecular Formula | C13H19ClN6 or C13H18N6.ClH |

| Molecular Weight | 294.78 g/mol |

| Parent Compound | Zolertine (CAS: 4004-94-8) |

| Parent Formula | C13H18N6 |

| Parent Weight | 258.326 g/mol |

The compound consists of a phenyl ring connected to a piperazine group, which is further linked to a tetrazole ring through an ethyl bridge . This specific structural arrangement is crucial for its pharmacological activity and receptor binding properties. The tetrazole moiety contributes to the compound's ability to interact with specific receptor binding sites, while the piperazine ring provides a flexible linkage that allows for optimal receptor engagement .

Structural Nomenclature

Zolertine hydrochloride has several alternative names in chemical literature:

-

1-phenyl-4-[2-(2H-tetrazol-5-yl)ethyl]piperazine hydrochloride

-

5-[2-(4-phenyl-1-piperazyl)ethyl]tetrazole hydrochloride

The InChI representation of this compound is InChI=1S/C13H18N6.ClH/c1-2-4-12(5-3-1)19-10-8-18(9-11-19)7-6-13-14-16-17-15-13;/h1-5H,6-11H2,(H,14,15,16,17);1H, which provides a standardized way to represent its chemical structure in databases and publications .

Pharmacological Profile and Mechanism of Action

Receptor Targeting

Zolertine hydrochloride functions primarily as an alpha-adrenoceptor antagonist, specifically targeting alpha-1 adrenergic receptors . These receptors are G protein-coupled receptors widely distributed throughout the vascular system and play significant roles in regulating vascular tone. The compound's interaction with these receptors has important implications for cardiovascular function and potential therapeutic applications.

Mechanism of Action

The fundamental mechanism through which Zolertine hydrochloride exerts its effects involves competitive binding to alpha-1 adrenergic receptors, thereby blocking the interaction between these receptors and endogenous catecholamines such as norepinephrine . This antagonism results in several physiological effects:

-

Inhibition of alpha-1 receptor-mediated vasoconstriction

-

Promotion of vasodilation in vascular tissues

-

Reduction in peripheral vascular resistance

Through these mechanisms, Zolertine hydrochloride effectively interferes with the normal vasoconstrictor response to sympathetic stimulation, making it valuable for studying adrenergic systems and potentially for managing conditions characterized by excessive vasoconstriction.

Receptor Subtype Selectivity and Binding Affinities

Differential Receptor Subtype Affinity

An important characteristic of Zolertine hydrochloride is its varying affinity for different alpha-1 adrenoceptor subtypes. Research has demonstrated that the compound exhibits differential binding to the three main alpha-1 receptor subtypes:

| Receptor Subtype | Relative Affinity | pKi Value |

|---|---|---|

| Alpha-1D | Highest | Not specified in data |

| Alpha-1B | Intermediate | 6.81 ± 0.02 (rat liver) |

| Alpha-1A | Lowest | 6.35 ± 0.04 (rabbit liver) |

This pattern of selectivity is significant as the different alpha-1 receptor subtypes are distributed unevenly across various tissues and mediate different physiological responses . The preferential binding to alpha-1D receptors may explain some of the compound's observed effects in vascular systems where these receptors are prominent.

Antagonist Potency in Different Vascular Tissues

Studies have characterized the antagonist potency of Zolertine in various vascular tissues, yielding important pharmacological parameters:

| Vascular Tissue | Parameter | WKY Rats | SHR Rats |

|---|---|---|---|

| Carotid Artery | pA2 | 7.48 ± 0.18 | 7.43 ± 0.13 |

| Aorta | pA2 | 7.57 ± 0.24 | 7.40 ± 0.08 |

| Mesenteric Artery | pKb | 6.98 ± 0.16 | 6.81 ± 0.18 |

| Caudal Artery | pKb | 5.73 ± 0.11 | 5.87 ± 0.25 |

| Rabbit Aorta | pKb | 6.65 ± 0.09 | Not applicable |

The pA2 and pKb values represent the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to achieve the same effect . Higher values indicate greater potency of antagonism. The data reveals that Zolertine hydrochloride demonstrates varying degrees of potency across different vascular beds, suggesting tissue-specific pharmacological effects.

Pharmacodynamic Properties

Competitive vs. Non-competitive Antagonism

An interesting aspect of Zolertine hydrochloride's pharmacological profile is its variable mode of antagonism depending on the vascular bed. Research indicates that:

-

In rat carotid and aorta arteries, Zolertine acts as a competitive antagonist against noradrenaline-induced contractions .

-

In other blood vessels, it demonstrates non-competitive antagonism, as evidenced by Schild plot slopes lower than unity .

Research Applications and Significance

Experimental Tool in Adrenergic Research

Zolertine hydrochloride serves as a valuable research tool in several scientific contexts:

-

Investigation of alpha-1 adrenoceptor functions in cardiovascular physiology

-

Study of subtype-specific contributions to vascular tone regulation

-

Examination of adrenergic mechanisms in hypertension and other cardiovascular disorders

-

Development and validation of analytical methods for receptor binding studies

Chemical Synthesis and Production

Synthetic Pathways

The synthesis of Zolertine hydrochloride typically follows a multi-step process:

-

Preparation of 1-Phenyl-4-[2-(tetrazol-5-yl)ethyl]piperazine (parent compound)

-

Reaction of the parent compound with hydrochloric acid to form the hydrochloride salt

This process requires careful control of reaction conditions, including temperature, pH, and reaction time to ensure optimal yield and purity of the final product. The tetrazole ring formation is often a critical step in the synthetic pathway, requiring specific conditions to achieve the desired stereochemistry and substitution pattern.

Physical Characteristics

As a hydrochloride salt, Zolertine hydrochloride typically presents as a crystalline solid with improved stability and solubility compared to its free base form. This formulation is advantageous for research applications as it provides:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume